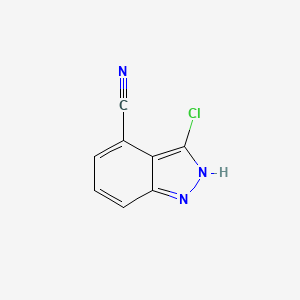

1H-Indazole-4-carbonitrile, 3-chloro-

Description

Overview of the Indazole Scaffold in Chemical Sciences

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.govnih.govontosight.ai This nitrogen-containing heterocycle exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable. nih.gov The structural rigidity and the capacity for diverse substitutions make the indazole nucleus a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. researchgate.net

Indazole derivatives are known to exhibit a vast array of biological activities. nih.govresearchgate.net Numerous compounds built upon this scaffold have been investigated and developed for their anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties, among others. nih.govresearchgate.netontosight.ai The prevalence of this core in many clinically used drugs and investigational compounds underscores its therapeutic significance in drug discovery. nih.govontosight.ai

Significance of Halogenation and Nitrile Functionalization in Heterocyclic Chemistry

The strategic placement of specific functional groups onto a heterocyclic core is a fundamental aspect of modern chemical synthesis and drug design. Halogenation, the introduction of halogen atoms like chlorine, is a powerful tool for modifying a molecule's electronic properties and metabolic stability. ontosight.ai A chlorine substituent can serve as a reactive "handle" for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. vulcanchem.com

Similarly, the nitrile group (–C≡N) is a key pharmacophore in medicinal chemistry. Its inclusion in a molecule can enhance binding affinity to biological targets through polar interactions and hydrogen bonding. vulcanchem.com The nitrile group is generally metabolically stable and can improve a compound's pharmacokinetic profile. vulcanchem.com Its versatility is highlighted by its presence in numerous approved pharmaceuticals.

Specific Focus on 1H-Indazole-4-carbonitrile, 3-chloro- within Contemporary Research

Within the broader family of indazole derivatives, 1H-Indazole-4-carbonitrile, 3-chloro- has emerged as a compound of interest primarily as a sophisticated synthetic intermediate. Its molecular architecture combines the desirable indazole core with strategically placed chloro and cyano functional groups, making it a valuable precursor for creating libraries of novel compounds.

| Property | Value |

| CAS Registry Number | 1000341-39-8 |

| Molecular Formula | C₈H₄ClN₃ |

| Molar Mass | 177.59 g/mol |

Physicochemical properties of 1H-Indazole-4-carbonitrile, 3-chloro-. vulcanchem.com

Research on this specific molecule is centered on its utility as a building block. vulcanchem.com The three key reactive sites—the chlorine atom at the 3-position, the nitrile group at the 4-position, and the hydrogen atom on the pyrazole nitrogen (N1)—offer multiple avenues for derivatization. vulcanchem.com Chemists can selectively target these positions to systematically alter the compound's structure and, consequently, its biological activity. For instance, the chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted into other functional groups like amines or tetrazoles. vulcanchem.com

Scope and Objectives of Research on this Indazole Derivative

The primary objective of research involving 1H-Indazole-4-carbonitrile, 3-chloro- is to leverage its chemical reactivity to synthesize novel, more complex indazole derivatives for biological screening. The scope of this research is largely exploratory, aiming to generate a diverse set of molecules with potential therapeutic applications, particularly as enzyme inhibitors. nih.govnih.gov

The overarching goals include:

Synthesis of Compound Libraries: Utilizing the distinct reactivity of the chloro, nitrile, and N-H groups to create a wide range of derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating how these changes affect its biological activity. This helps in identifying the key molecular features required for a desired therapeutic effect.

Discovery of Novel Bioactive Agents: Screening the newly synthesized compounds against various biological targets, such as protein kinases or other enzymes implicated in disease, to identify promising lead candidates for drug development. nih.gov

In essence, 1H-Indazole-4-carbonitrile, 3-chloro- serves as a highly valuable starting point in the multi-step process of discovering new medicines.

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClN3 |

|---|---|

Molecular Weight |

177.59 g/mol |

IUPAC Name |

3-chloro-2H-indazole-4-carbonitrile |

InChI |

InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |

InChI Key |

RPLUAXWKHICSNL-UHFFFAOYSA-N |

SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)Cl |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazole 4 Carbonitrile, 3 Chloro

Precursor-Based Cyclization Strategies

The construction of the indazole core is a critical step, often accomplished by forming the pyrazole (B372694) ring fused to a benzene (B151609) ring from appropriately substituted aromatic precursors.

Cyclization of Ortho-Substituted Phenylhydrazines

A foundational route to the indazole skeleton involves the intramolecular cyclization of ortho-substituted phenylhydrazines. For the synthesis of the target molecule, this strategy would typically start from a derivative of 2-hydrazinylbenzonitrile. The cyclization is often a C-N bond-forming reaction that can be promoted by various catalysts. For instance, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient pathway to construct a diverse range of 1H-indazoles. nih.gov This method is particularly effective for synthesizing 3-substituted indazoles, which can be challenging to obtain through other C-H amination techniques. nih.gov

Another prominent approach is the palladium-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones. nih.gov This method involves the formation of a hydrazone from an ortho-haloaryl aldehyde or ketone, which then undergoes cyclization to form the indazole ring. While derivatives with bromo or iodo substituents are often used due to higher reactivity, ortho-chloro precursors are also viable, offering a more cost-effective route.

Table 1: Comparison of Catalytic Systems for Indazole Synthesis from Arylhydrazones

| Catalyst System | Precursor Type | Key Features |

|---|---|---|

| Silver(I) salts (e.g., AgNTf₂) / Cu(OAc)₂ | Arylhydrazones | Mediates intramolecular oxidative C-H amination; efficient for 3-substituted indazoles. nih.gov |

| Palladium complexes (e.g., PdCl₂) | o-Haloarylhydrazones | Catalyzes intramolecular N-arylation; regioselective. thieme-connect.de |

Cyclocondensation Reactions

Cyclocondensation reactions provide a versatile pathway to the indazole core by combining two or more molecules to form the bicyclic system. A common strategy involves the reaction of a hydrazine (B178648) derivative with a suitably substituted carbonyl compound. For instance, the reaction of 2-fluorobenzaldehydes with hydrazine has been developed as a practical synthesis for indazoles. researchgate.net

Another pathway starts from 2-aminobenzonitriles. These precursors can undergo diazotization followed by an intramolecular cyclization to yield the indazole-4-carbonitrile scaffold. For example, 3-amino-1H-pyrazole-4-carbonitriles can be diazotized and subsequently cyclized under acidic conditions to form fused pyrazolotriazinones, illustrating a similar principle of diazotization-cyclization on an amino-cyano precursor. beilstein-journals.org

Electrochemical Synthesis Approaches for 1H-Indazoles

Electrochemical methods represent a modern and sustainable approach to synthesizing indazole derivatives. rsc.orgresearchgate.net These techniques often proceed under mild conditions, avoiding the need for harsh reagents or metal catalysts. rsc.org An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed to produce a variety of 1H-indazole derivatives in moderate to good yields. rsc.org This anodic oxidation method is operationally simple and can be performed with inexpensive electrodes. rsc.org

Mechanistic studies suggest that these reactions can proceed through an intramolecular N(sp²)–H/N(sp³)–H coupling, offering a transition metal-free pathway to the indazole core. rsc.orgresearchgate.net The selectivity and efficiency of electrochemical synthesis can be influenced by the choice of electrode material, allowing for the targeted synthesis of either 1H-indazoles or their N-oxide derivatives. researchgate.net

Halogenation Strategies at the 3-Position of Indazole-4-carbonitrile

Once the 1H-indazole-4-carbonitrile core is formed, the introduction of a chlorine atom at the 3-position is the subsequent critical step. This is typically achieved through direct electrophilic halogenation or via a halogen exchange reaction.

Direct Halogenation Protocols

Direct chlorination of the indazole ring at the C-3 position is a common and straightforward method. The reaction typically employs an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose due to its ease of handling and reactivity. organic-chemistry.orgniscpr.res.inisca.meresearchgate.net The reaction is generally performed in an organic solvent, and its selectivity for the C-3 position is often high, driven by the electronic properties of the indazole ring. While NCS is a common choice, other chlorinating agents can also be employed. galchimia.com

Table 2: Reagents for Direct C-3 Chlorination of Indazoles

| Reagent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Organic solvent (e.g., CH₃CN, DMF), room temperature or gentle heating | Most common reagent; generally provides good yields and selectivity. organic-chemistry.orggalchimia.com |

| Chlorine Gas | Cl₂ | Requires careful handling due to toxicity and corrosiveness. | Often used in industrial settings. isca.me |

Synthesis via Halogen Exchange Reactions

An alternative strategy for introducing the 3-chloro substituent is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. This method involves starting with an indazole that is halogenated at the 3-position with a more reactive halogen, such as iodine or bromine, and then displacing it with chloride.

For example, 1H-indazole-3-carbonitrile can be synthesized from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction. orgsyn.org A subsequent halogen exchange could theoretically be performed on a 3-bromo or 3-iodo-1H-indazole-4-carbonitrile precursor. These reactions are typically mediated by a metal catalyst, such as copper or nickel complexes, and driven to completion by using a large excess of a chloride salt or by the precipitation of the displaced halide salt. The reactivity order for the leaving group is generally I > Br > Cl, making the exchange of iodide or bromide for chloride thermodynamically feasible under the right conditions.

Introduction of the Carbonitrile Group at the 4-Position

A critical step in the synthesis of 1H-Indazole-4-carbonitrile, 3-chloro- is the introduction of the carbonitrile (-C≡N) group at the 4-position of the indazole ring. This can be achieved through several strategic approaches.

Cyano-Functionalization via Chelation-Assisted Methods

While direct C-H cyanation of indazoles has been explored, chelation-assisted strategies often provide a higher degree of regioselectivity. For instance, rhodium(III)-catalyzed direct cyanation of 2H-indazoles has been accomplished using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent. acs.orgresearchgate.netnih.gov This method leverages a directing group on the indazole nitrogen to guide the cyanation to a specific ortho-position. Although this has been demonstrated for 2H-indazoles, the principle could be adapted for the synthesis of 4-cyano-1H-indazoles by selecting an appropriate directing group that favors functionalization at the C4 position.

Conversion of Other Functional Groups to Carbonitrile

A more common and versatile approach to introduce a carbonitrile group is through the conversion of other functionalities, such as an amino, formyl, or halo group, at the desired position.

One of the most established methods for converting an aryl amine to a nitrile is the Sandmeyer reaction . nih.govorgsyn.orgresearchgate.net In the context of the target molecule, this would involve the diazotization of a 4-amino-3-chloro-1H-indazole intermediate with a nitrite (B80452) source in an acidic medium, followed by treatment with a cyanide salt, typically a copper(I) cyanide solution. The Sandmeyer reaction is a powerful tool for introducing a variety of substituents onto an aromatic ring and is a plausible pathway for the synthesis of 1H-Indazole-4-carbonitrile, 3-chloro-. nih.govlibretexts.org

Alternatively, a 4-formyl-3-chloro-1H-indazole precursor could be converted to the corresponding carbonitrile. This transformation can be achieved through a one-pot reaction with reagents like hydroxylamine (B1172632) in the presence of a dehydrating agent. acs.org Another route involves the conversion of the aldehyde to an oxime, followed by dehydration to yield the nitrile.

Palladium-catalyzed cyanation of a 4-halo-3-chloro-1H-indazole (where the halo group is typically bromine or iodine) presents another viable synthetic route. rsc.orgchemicalbook.com This cross-coupling reaction often employs a cyanide source like zinc cyanide or potassium ferrocyanide and a suitable palladium catalyst and ligand system. orgsyn.org Such methods have been successfully applied to a range of (hetero)aryl halides, including indazole derivatives. rsc.org

Regioselective Synthesis Considerations

A significant challenge in the synthesis of indazole derivatives is controlling the formation of N1 and N2 isomers. The indazole ring has two nitrogen atoms in the pyrazole moiety, and reactions such as alkylation or acylation can occur at either position, often leading to a mixture of products.

Control of N1 vs. N2 Isomer Formation

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govd-nb.info However, the outcome of N-substitution reactions can be influenced by a variety of factors, leading to either the kinetic or thermodynamic product. The choice of reagents and reaction conditions can often be tuned to favor one isomer over the other. For instance, in N-alkylation reactions, the use of different bases and solvents can significantly alter the N1/N2 ratio. nih.govnih.govbeilstein-journals.orgresearchgate.net

| Factor | Influence on Regioselectivity |

| Base | Strong, non-coordinating bases may favor the kinetic product, while weaker bases might allow for equilibration to the thermodynamic product. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the indazole anion and the electrophile. |

| Electrophile | The nature of the substituting group can sterically and electronically influence the site of attack. |

| Temperature | Lower temperatures often favor the kinetic product, while higher temperatures can promote equilibration to the more stable thermodynamic product. libretexts.orgwikipedia.orglibretexts.orgmdpi.com |

Influence of Reaction Conditions on Regioselectivity

Detailed studies on the N-alkylation of various substituted indazoles have highlighted the critical role of reaction conditions in determining the regiochemical outcome. For example, the combination of sodium hydride as a base in tetrahydrofuran (B95107) has been shown to be highly selective for the N1-alkylation of several 3-substituted indazoles. nih.gov Conversely, different conditions can be employed to favor the N2 isomer. The electronic and steric properties of the substituents on the indazole ring also play a crucial role in directing the substitution. nih.gov For the synthesis of 1H-Indazole-4-carbonitrile, 3-chloro-, maintaining the N-H proton at the N1 position is crucial, and thus, any N-protection strategies would need to be carefully considered and followed by a deprotection step. Alternatively, the indazole core can be formed from a precursor that already contains the desired N-H configuration.

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of reaction efficiency, safety, and scalability for the preparation of complex heterocyclic compounds like 1H-Indazole-4-carbonitrile, 3-chloro-.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of the products. acs.orgrsc.orgmdpi.comacs.orgsemanticscholar.orgrsc.org The application of microwave irradiation can be particularly beneficial for steps such as the formation of the indazole ring, cross-coupling reactions, or the conversion of functional groups.

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety and reproducibility, especially for highly exothermic or hazardous reactions. nih.govacs.orgresearchgate.netmdpi.com The synthesis of indazole derivatives has been successfully demonstrated using flow reactors, which can be advantageous for large-scale production.

Photoredox catalysis utilizes visible light to initiate chemical transformations, often under mild reaction conditions. acs.orgresearchgate.netnih.govacs.orgd-nb.info This technique has been applied to the synthesis of indazole derivatives, offering novel pathways for bond formation and functionalization. While specific applications to the target molecule are not yet widely reported, the principles of photoredox catalysis could potentially be harnessed for key synthetic steps.

Transition Metal-Catalyzed Coupling Reactions for Indazole Construction

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like indazoles. These methods offer high efficiency and selectivity in the formation of the core indazole structure and in the introduction of key functional groups.

A plausible and efficient route for the construction of the 1H-indazole core involves the intramolecular cyclization of appropriately substituted arylhydrazones. For instance, the use of copper catalysis for the N-arylation of ortho-chlorinated arylhydrazones provides a direct pathway to the indazole ring system. This strategy is particularly valuable for constructing substituted indazoles.

Following the formation of the indazole scaffold, the introduction of the cyano group at the 4-position can be achieved through late-stage functionalization, a topic that will be discussed in more detail in section 2.5.3. A key transition metal-catalyzed reaction in this context is the palladium-catalyzed cyanation of a halo-indazole precursor. Research has demonstrated the successful palladium-catalyzed cyanation of 3-chloroindazole, indicating the feasibility of applying this method to a 4-halo-3-chloro-1H-indazole intermediate. nih.gov The use of a non-toxic cyanide source, such as potassium ferrocyanide, makes this an environmentally more benign approach. nih.gov

A general procedure for such a cyanation reaction is outlined in the table below.

| Parameter | Condition | Reference |

| Substrate | 4-Bromo-3-chloro-1H-indazole | nih.gov |

| Catalyst | Palladium Precatalyst (e.g., P1) | nih.gov |

| Cyanide Source | K4[Fe(CN)6]·3H2O | nih.gov |

| Solvent | Dioxane/Water | nih.gov |

| Temperature | 70-100 °C | nih.gov |

| Reaction Time | 1-12 hours | nih.gov |

This table presents a representative example of reaction conditions for palladium-catalyzed cyanation, adapted from general procedures for similar substrates.

Furthermore, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes represent another advanced method for constructing the 1H-indazole ring, offering good yields under redox-neutral conditions. nih.gov

Metal-Free Functionalization Approaches

In recent years, metal-free synthetic methods have gained significant traction due to their cost-effectiveness and reduced environmental impact. For the synthesis of the indazole core, a practical metal-free approach involves the cyclization of o-aminobenzoximes. nih.gov This reaction proceeds through the selective activation of the oxime group in the presence of the amino group, typically using an activating agent like methanesulfonyl chloride in the presence of a base such as triethylamine. nih.gov This method is known for its mild reaction conditions and amenability to scale-up, providing good to excellent yields of the desired 1H-indazoles. nih.gov

The starting o-aminobenzonitrile, a precursor to the o-aminobenzoxime, can be synthesized through various established methods. The subsequent conversion to the oxime and cyclization offers a robust metal-free route to the indazole scaffold.

| Reaction Step | Reagents | Key Features | Reference |

| Cyclization | o-aminobenzoxime, MsCl, Et3N | Mild conditions, good yields, scalable | nih.gov |

| Precursor Synthesis | o-aminobenzonitrile | Readily available starting material |

This table outlines a general metal-free approach to the indazole core.

Late-Stage Functionalization Strategies for Complex Indazole Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the efficient diversification of complex molecules. This approach allows for the introduction of functional groups at a late step in the synthetic sequence, avoiding the need to carry functionalized intermediates through a lengthy synthesis.

For the synthesis of 1H-Indazole-4-carbonitrile, 3-chloro-, a key LSF step is the introduction of the 4-carbonitrile group onto a pre-existing 3-chloro-1H-indazole core. As mentioned previously, palladium-catalyzed cyanation is a highly effective method for this transformation. nih.gov The ability to selectively introduce a cyano group onto a heterocyclic core like indazole highlights the precision of modern catalytic methods. This reaction can be performed on a 3-chloro-4-halo-1H-indazole, where the halogen at the 4-position (such as bromine or iodine) is displaced by the cyanide group. The tolerance of this reaction to various functional groups makes it particularly suitable for complex molecules. nih.govacs.org

The development of C-H borylation chemistry has also opened new avenues for the late-stage functionalization of indazoles, allowing for the introduction of a versatile boronate ester handle that can be further elaborated through various cross-coupling reactions. nih.gov While not directly leading to the title compound, this strategy underscores the potential for diverse functionalization of the indazole ring system at various positions.

| Functionalization | Method | Reagents | Significance | Reference |

| C4-Cyanation | Palladium-Catalyzed Cross-Coupling | 4-Halo-3-chloro-1H-indazole, Cyanide Source (e.g., Zn(CN)2 or K4[Fe(CN)6]), Palladium Catalyst | Direct installation of the nitrile group on a preformed indazole core. | nih.govacs.org |

| C-H Borylation | Iridium-Catalyzed Borylation | Indazole substrate, Borylation agent (e.g., B2pin2), Iridium Catalyst | Enables further functionalization at various C-H bonds. | nih.gov |

This table summarizes key late-stage functionalization strategies applicable to the indazole scaffold.

Chemical Reactivity and Functionalization of 1h Indazole 4 Carbonitrile, 3 Chloro

Reactivity of the Chloro Group at the 3-Position

The chlorine atom at the 3-position of the indazole ring is susceptible to a range of substitution reactions, enabling the introduction of diverse functionalities. This reactivity is primarily exploited through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive dehalogenation.

The chloro group at the 3-position of the indazole ring can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the indazole ring system. For instance, in a related compound, 3-chloro-1-methyl-1H-indazole, the chloro group readily reacts with amino acids such as β-alanine, glycine, and alanine (B10760859) to yield the corresponding amino-substituted indazoles researchgate.net. This suggests that 1H-Indazole-4-carbonitrile, 3-chloro- can similarly react with a variety of nucleophiles, including amines, alcohols, and thiols, to afford a diverse array of 3-substituted indazole derivatives.

A notable application of this reactivity is the synthesis of 3-amino-1H-indazole-4-carbonitrile from 1H-Indazole-4-carbonitrile, 3-chloro- through reaction with a source of ammonia (B1221849) or an appropriate amine nucleophile. Such transformations are crucial for the construction of biologically active molecules, as the 3-aminoindazole scaffold is a key feature in many pharmaceutical agents semanticscholar.org.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 3-position of the indazole core. While specific examples for 1H-Indazole-4-carbonitrile, 3-chloro- are not extensively documented, the reactivity of analogous 3-haloindazoles provides strong evidence for the feasibility of these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the indazole ring and various aryl or heteroaryl groups. For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to undergo Suzuki-Miyaura coupling with arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles nih.gov. Similarly, the Suzuki-Miyaura coupling of 3-chloroanisole (B146291) with potassium sec-butyltrifluoroborate has been reported, demonstrating the utility of this reaction for chloroarenes researchgate.net. It is therefore anticipated that 1H-Indazole-4-carbonitrile, 3-chloro- can be effectively coupled with a range of boronic acids or their derivatives to produce 3-aryl-1H-indazole-4-carbonitriles. The C-3 functionalization of 1H-indazole through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids has been well-established mdpi.comresearchgate.net.

Representative Suzuki-Miyaura Coupling Conditions for 3-Haloindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Moderate to Good | nih.gov |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Toluene/H₂O | Not Specified | Good to Excellent | nih.gov |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80 | Good | mdpi.com |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the indazole ring and a terminal alkyne, providing access to 3-alkynyl-1H-indazole derivatives. The Sonogashira reaction is a versatile method that employs a palladium catalyst and a copper(I) co-catalyst wikipedia.org. The reaction conditions are generally mild, and a variety of functional groups are tolerated researchgate.net. Catalyst-controlled regioselective Sonogashira coupling has been demonstrated for diiodopurines, highlighting the fine-tuning possible with this methodology rsc.org. Given the reactivity of other 3-haloindazoles, 1H-Indazole-4-carbonitrile, 3-chloro- is expected to be a suitable substrate for Sonogashira coupling reactions. For example, 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines have been successfully coupled with various alkynyl reagents under microwave irradiation core.ac.uk.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the 3-chloroindazole with a wide range of primary and secondary amines. A convergent two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which involves a chemoselective Buchwald-Hartwig intramolecular cyclization unina.it. This demonstrates the applicability of this reaction to the indazole scaffold. Therefore, 1H-Indazole-4-carbonitrile, 3-chloro- can be expected to undergo Buchwald-Hartwig amination to yield a variety of 3-amino-1H-indazole-4-carbonitrile derivatives.

The chloro group at the 3-position can be removed through reductive dehalogenation, providing a route to 1H-indazole-4-carbonitrile. This transformation is typically achieved through catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas researchgate.netresearchgate.net. This method is generally efficient and chemoselective for the removal of aryl halides. The hydrodehalogenation of various aryl halides over Pd/C catalysts has been well-documented, showcasing the broad applicability of this reaction researchgate.net.

Reactivity of the Carbonitrile Group at the 4-Position

The carbonitrile (nitrile) group at the 4-position of the indazole ring is a versatile functional group that can undergo a variety of transformations, primarily through reactions at the electrophilic carbon atom.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as organometallic reagents. For instance, Grignard reagents and organolithium reagents can add to the nitrile to form an intermediate imine salt, which upon acidic workup, yields a ketone libretexts.orgyoutube.com. This provides a method for the synthesis of 4-acyl-1H-indazole derivatives from 1H-Indazole-4-carbonitrile, 3-chloro-. It is important to note that the acidic hydrogens on the indazole ring may need to be protected or that an excess of the organometallic reagent may be required to account for deprotonation.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively libretexts.orgchemguide.co.ukmasterorganicchemistry.comchemistrysteps.com. Subsequent acidification of the carboxylate salt will provide the corresponding carboxylic acid. This transformation converts 1H-Indazole-4-carbonitrile, 3-chloro- into 3-chloro-1H-indazole-4-carboxylic acid. The hydrolysis of nitriles with a large organic portion can be facilitated by the use of an organic-soluble acid catalyst in the presence of a strong aqueous acid google.com.

Furthermore, the carboxylic acid can then be converted into a variety of derivatives, such as amides, through standard coupling reactions. For example, the synthesis of 1H-indazole-3-carboxamide derivatives has been achieved by coupling 1H-indazole-3-carboxylic acid with various amines researchgate.net. This two-step sequence of hydrolysis followed by amidation provides a versatile route to a wide range of 4-carboxamide derivatives of 3-chloro-1H-indazole.

Reactivity of the Indazole Heterocycle

The indazole ring system is aromatic and possesses two nitrogen atoms, N-1 and N-2, which can participate in various reactions. Its reactivity is influenced by the substituents on both the pyrazole (B372694) and benzene (B151609) portions of the molecule.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In 1H-Indazole-4-carbonitrile, 3-chloro-, the benzene portion of the molecule (positions C-5, C-6, and C-7) is available for such reactions. The regiochemical outcome of an SEAr reaction is governed by the directing effects of the existing substituents.

The fused pyrazole ring is generally considered an activating group and directs electrophiles to its ortho and para positions (C-7 and C-5). Conversely, the chlorine atom at C-3 is a deactivating but ortho-, para-directing group. The most influential substituent, however, is the cyano group at C-4, which is a powerful deactivating and meta-directing group. Its effect would strongly disfavor substitution at the ortho (C-5) and para (C-7) positions relative to itself.

Considering these competing effects, electrophilic attack is most likely to occur at the C-7 or C-6 positions. The C-5 position is sterically hindered by the adjacent C-4 cyano group and electronically deactivated by it. The C-7 position is activated by the pyrazole ring but somewhat deactivated by the C-3 chloro group. The C-6 position is meta to the deactivating cyano group, making it a plausible, albeit challenging, site for substitution. For example, nitration of a related 3-chloro-1H-indazole scaffold has been shown to produce 3-chloro-6-nitro-1H-indazole derivatives, indicating that substitution can occur on the benzene ring. nih.gov

The N-H proton of the indazole ring is acidic and can be removed by a base, allowing for nucleophilic attack on various electrophiles, most commonly alkyl halides. A persistent challenge in the N-functionalization of 1H-indazoles is the formation of two possible regioisomers: the N-1 and N-2 substituted products. nih.govnih.gov The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, temperature) and the steric and electronic properties of the substituents on the indazole ring. nih.govbeilstein-journals.org

Studies on variously substituted indazoles have revealed key trends for controlling regioselectivity. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated isomer. nih.govresearchgate.net In contrast, conditions such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can lead to mixtures of both isomers. researchgate.net The nature of the substituents plays a critical role; electron-withdrawing groups on the benzene ring, particularly at the C-7 position, have been shown to confer excellent N-2 regioselectivity. nih.govresearchgate.net For 1H-Indazole-4-carbonitrile, 3-chloro-, the strong electron-withdrawing cyano group at C-4 would significantly influence the electron density at both N-1 and N-2, affecting the regiochemical outcome of alkylation.

Table 2: Conditions Influencing N-Alkylation Regioselectivity of Substituted Indazoles

| Conditions | Observed Selectivity | Rationale/Influencing Factors | Reference |

|---|---|---|---|

| NaH, THF | Favors N-1 substitution | The combination of a strong, non-coordinating base in a less polar solvent often leads to the thermodynamically favored N-1 product. | nih.govresearchgate.net |

| K₂CO₃, DMF | Often gives mixtures of N-1 and N-2 | Weaker base in a polar aprotic solvent; selectivity is more sensitive to substrate electronics. | researchgate.net |

| Cs₂CO₃, Dioxane | Favors N-1 substitution | The large cesium cation can influence the reaction pathway. | beilstein-journals.org |

| Mitsunobu Reaction (e.g., PPh₃, DIAD) | Often favors N-2 substitution | The reaction proceeds via a different mechanism, often favoring the sterically less hindered N-2 position. | nih.govbeilstein-journals.org |

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials like halides or boronic acids. nih.gov For 1H-Indazole-4-carbonitrile, 3-chloro-, the C-3 position is occupied by a chlorine atom, precluding direct C-H activation at this site. However, the C-H bonds at positions C-5, C-6, and C-7 on the benzene ring are potential targets for functionalization.

Palladium-catalyzed C-H arylation is a prominent example of this strategy. researchgate.net While many reports focus on the more acidic C-3 proton of indazoles, studies have shown that functionalization at other positions is feasible, often guided by the solvent, ligand, or directing groups. nih.gov For instance, the C-H arylation of 1-methyl-4-nitro-1H-indazole could be directed to either the C-3 or C-7 position by switching the ligand and solvent system, demonstrating that the C-7 position is accessible even with a deactivating group at C-4. nih.gov This suggests that under carefully optimized palladium-catalyzed conditions, direct arylation or other cross-coupling reactions at the C-7 position of 1H-Indazole-4-carbonitrile, 3-chloro- could be achievable. The directing-group strategy, where a removable group is installed at N-1 to direct metalation to a specific C-H bond (e.g., C-7), is another viable approach for achieving regioselective functionalization. nih.gov

Mechanistic Investigations of Transformations

Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations involving 1H-Indazole-4-carbonitrile, 3-chloro-. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these pathways.

The regioselectivity of N-alkylation has been a subject of detailed mechanistic study. The preference for N-1 versus N-2 substitution is not merely a matter of steric hindrance but is governed by a complex interplay of electronic effects, tautomer stability, and transition state energies. DFT calculations have shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. wuxibiology.com

For palladium-catalyzed C-H arylation reactions, the prevailing mechanism is often the concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the palladium catalyst coordinates to the indazole, and the C-H bond is cleaved in a single step involving the metal center and a base. The regioselectivity (e.g., C-7 vs. other positions) is influenced by the specific ligands on the palladium catalyst and the electronic landscape of the indazole substrate.

Role of Catalysts and Reagents in Selectivity

The selective functionalization of the indazole ring is paramount in synthesizing specific isomers with desired biological activities. Catalysts and reagents play a pivotal role in controlling the regioselectivity of these transformations, particularly at the C3 position where the chlorine atom resides. Metal-catalyzed cross-coupling reactions are frequently employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position.

Palladium complexes are among the most studied catalysts for the C3 functionalization of halogenated indazoles. mdpi.com In Suzuki-Miyaura cross-coupling reactions, which pair a halogenated substrate with an organoboronic acid, the choice of palladium catalyst and its associated ligands significantly influences reaction efficiency. mdpi.comresearchgate.net For instance, ferrocene-based divalent palladium complexes, such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (PdCl2(dppf)), have demonstrated higher catalytic activity compared to simple palladium salts. mdpi.comresearchgate.net The solvent system can also be crucial; ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF4) have been shown to improve yields and facilitate catalyst recycling by preventing the formation of inactive palladium black. mdpi.com While 3-iodoindazoles are generally more reactive, similar catalytic systems are applied to 3-chloroindazoles, though they may require more forcing conditions due to the stronger C-Cl bond. researchgate.net

Copper catalysts are also instrumental in achieving selective functionalization. A notable example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," used to synthesize 1,2,3-triazole derivatives from halogenated indazoles. nih.gov This reaction demonstrates high regioselectivity, yielding the 1,4-disubstituted triazole isomer with high efficiency when a Cu(I) catalyst is employed. nih.gov

Beyond metal catalysts, the choice of non-catalytic reagents is critical for selective transformations. In halogenation reactions, for example, specific reagents can direct the position of the incoming halogen. N-Bromosuccinimide (NBS) has been identified as an optimal reagent for the regioselective bromination of certain substituted benzonitriles, which are precursors to indazoles. nih.govchemrxiv.org This highlights how the choice of reagent can achieve selectivity that might be difficult to control with harsher reagents like elemental bromine. nih.gov

The table below summarizes the role of various catalysts and reagents in the selective functionalization of indazole systems.

| Reaction Type | Catalyst/Reagent | Substrate Type | Function/Selectivity Control | Reference(s) |

| Suzuki-Miyaura Coupling | PdCl2(dppf) | 3-Halo-1H-indazole | Catalyzes C-C bond formation at the C3 position with high efficiency. | mdpi.comresearchgate.net |

| Suzuki-Miyaura Coupling | BMImBF4 (Ionic Liquid) | 3-Halo-1H-indazole | Acts as a solvent to enhance yield and allow for catalyst recycling. | mdpi.com |

| Azide-Alkyne Cycloaddition | Cu(I) salts | Propargylated 3-chloro-1H-indazole | Ensures regioselective formation of the 1,4-disubstituted triazole isomer. | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | 2,6-dichlorobenzonitrile | Provides high regioselectivity in the bromination of the aromatic ring precursor. | nih.govchemrxiv.org |

Radical Pathways in Indazole Functionalization

While many functionalization reactions on the indazole nucleus proceed through ionic or organometallic intermediates, radical pathways offer alternative and powerful strategies for creating new bonds. These reactions are often initiated by radical initiators or proceed under transition-metal-free conditions.

One prominent example involves the reaction of N-hydroxyindazoles with diaryliodonium salts. researchgate.netbohrium.com This process occurs via a transition-metal-free radical O-arylation, followed by a sequential nih.govnih.gov-rearrangement. Mechanistic studies confirm that this cascade involves an intermolecular radical process, leading to the formation of 3-(2-hydroxyaryl)indazoles. researchgate.netbohrium.com This pathway demonstrates the utility of radical chemistry in achieving complex structural modifications on the indazole core that might be challenging through other means.

Radical nitration at the C3 position of indazoles has also been reported. chim.it For instance, the use of tert-butyl nitrite (B80452) (TBN) in the presence of air can generate a •NO2 radical source. researchgate.net The proposed mechanism for some 2H-indazoles involves the use of iron(III) nitrate (B79036) in the presence of TEMPO and oxygen as oxidants. chim.it Such reactions underscore the potential for direct C-H functionalization via radical intermediates, providing a pathway to introduce nitro groups that can be further transformed into other functional groups.

The functionalization of the C3 position of 1H-indazole can also be influenced by radical addition reactions. Direct C3-alkylation of 1H-indazole through a Minisci-type reaction, which involves the addition of a nucleophilic carbon radical to a protonated electron-deficient heterocycle, has been explored. However, this approach often suffers from low yields for the indazole system, indicating challenges in controlling the reactivity and selectivity of such radical additions. mdpi.com

The table below outlines examples of radical pathways utilized in the functionalization of indazole derivatives.

| Reaction Type | Key Reagents/Conditions | Mechanism | Product Type | Reference(s) |

| O-Arylation/ nih.govnih.gov-Rearrangement | Diaryliodonium salts, transition-metal-free | Intermolecular radical O-arylation followed by N-O bond cleavage via nih.govnih.gov-rearrangement. | 3-(2-Hydroxyaryl)indazoles | researchgate.netbohrium.com |

| Nitration | Fe(NO3)3, TEMPO, O2 | Radical C3-nitration. | 3-Nitro-2H-indazoles | chim.it |

| Alkylation | Minisci Reaction conditions | Addition of a nucleophilic carbon radical to the protonated indazole ring. | C3-alkylated 1H-indazoles | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 1h Indazole 4 Carbonitrile, 3 Chloro

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes present in a molecule.

The IR spectrum of 1H-Indazole-4-carbonitrile, 3-chloro- is expected to show several characteristic absorption bands. The stretching vibration of the N-H bond of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C≡N stretching vibration of the carbonitrile group is a sharp and intense band, expected in the range of 2220-2260 cm⁻¹.

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for 1H-Indazole-4-carbonitrile, 3-chloro-

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | > 3000 |

| C≡N (Carbonitrile) | Stretching | 2220 - 2260 (sharp, intense) |

| C=C / C=N (Indazole Ring) | Stretching | 1400 - 1650 |

| C-Cl | Stretching | 600 - 800 |

Predicted values are based on characteristic group frequencies and may vary with the physical state of the sample.

Detection of Chloro and Carbonitrile Functional Groups

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For 1H-Indazole-4-carbonitrile, 3-chloro-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the chloro (C-Cl) and carbonitrile (C≡N) functional groups.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonitrile (C≡N) | 2200-2300 | Sharp, Intense |

| C-Cl Stretch | 800-600 | Medium to Strong |

| N-H Stretch (indazole) | 3200-3500 | Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=C Stretch (aromatic) | 1400-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of a compound. For 1H-Indazole-4-carbonitrile, 3-chloro-, with a chemical formula of C₈H₄ClN₃, the expected exact mass can be calculated. The presence of chlorine is particularly notable in the mass spectrum due to its isotopic distribution, with ³⁵Cl and ³⁷Cl occurring in an approximate ratio of 3:1. This results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak (M+).

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) of indazole derivatives typically results in characteristic fragmentation patterns that can be used to confirm the structure. For 1H-Indazole-4-carbonitrile, 3-chloro-, the molecular ion peak would be expected, and its fragmentation would likely involve the loss of small, stable molecules. Common fragmentation pathways for related indazole structures include the loss of HCN from the pyrazole (B372694) ring and the cleavage of the chloro substituent. The specific fragmentation pattern would provide valuable information for confirming the connectivity of the atoms within the molecule. Analysis of synthetic cannabinoids with an indazole structure has shown that the side chain on the C-3 position is susceptible to γ-cleavage researchgate.net.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure Determination

By obtaining a suitable single crystal of 1H-Indazole-4-carbonitrile, 3-chloro-, single-crystal X-ray diffraction analysis would provide the precise atomic coordinates. This technique allows for the direct visualization of the molecule, confirming the connectivity of the indazole core, the positions of the chloro and carbonitrile substituents, and the planarity of the bicyclic system. While no specific crystal structure for 1H-Indazole-4-carbonitrile, 3-chloro- has been reported, studies on similar molecules, such as 3-chloro-1-ethyl-6-nitro-1H-indazole, have detailed the planarity of the indazole ring researchgate.net. The structural data obtained from such an analysis would be definitive.

Interactive Data Table: Illustrative Crystallographic Parameters for a Substituted Indazole

| Parameter | Example Value (for a related compound) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4984 (3) |

| b (Å) | 16.2805 (7) |

| c (Å) | 8.3363 (3) |

| β (°) | 97.403 (4) |

| Volume (ų) | 1009.19 (7) |

Note: The data in this table is for 3-chloro-1-ethyl-6-nitro-1H-indazole and is provided for illustrative purposes only researchgate.net.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the determination of the molecular structure, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding. For 1H-Indazole-4-carbonitrile, 3-chloro-, the N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the indazole and the carbonitrile group can act as hydrogen bond acceptors. The planar indazole rings could also participate in π-π stacking interactions. In the crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole, weak C-H···O interactions and π-π stacking interactions are observed researchgate.net. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Conformational Analysis in the Solid State

The conformation of 1H-Indazole-4-carbonitrile, 3-chloro- in the solid state is determined by the arrangement of its constituent atoms and the intermolecular forces that govern its crystal packing. While specific crystallographic data for this exact compound is not extensively available in the public domain, a comprehensive understanding can be derived from the analysis of closely related 3-chloro-1H-indazole derivatives. The solid-state conformation is primarily characterized by the planarity of the indazole ring system and the orientation of its substituents, which are influenced by various non-covalent interactions.

The indazole core, a bicyclic system composed of fused benzene (B151609) and pyrazole rings, is inherently planar. X-ray crystallographic studies of various substituted 3-chloro-1H-indazoles consistently demonstrate this planarity. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar, with the largest deviation from the mean plane being a mere 0.007 Å. nih.gov Similarly, derivatives such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide also exhibit a nearly planar indazole moiety. nih.govnih.gov This inherent planarity is a critical feature of the conformational landscape of these molecules in the solid state.

In 1H-Indazole-4-carbonitrile, 3-chloro-, it is anticipated that the 3-chloro and 4-carbonitrile substituents will lie nearly coplanar with the indazole ring. This arrangement minimizes steric hindrance and maximizes electronic conjugation. The chlorine atom and the nitro group in 3-chloro-1-methyl-5-nitro-1H-indazole, for example, are nearly coplanar with the indazole ring. nih.gov

Furthermore, the chlorine atom at the 3-position can participate in halogen bonding and other short-contact interactions. In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule is observed, with a distance shorter than the sum of their van der Waals radii, suggesting a significant interaction that organizes the molecules into dimers. nih.gov Similar C-H···O and N-H···O hydrogen bonds are observed in other related structures, contributing to the formation of three-dimensional networks. nih.govnih.gov

The following table presents crystallographic data for related 3-chloro-indazole derivatives, offering a comparative context for the potential solid-state conformation of 1H-Indazole-4-carbonitrile, 3-chloro-.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 3-chloro-1-methyl-5-nitro-1H-indazole | Monoclinic | P2₁/c | Close contact between nitro-O and Cl | nih.gov |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | Monoclinic | P2₁/c | N-H···O and C-H···O hydrogen bonds forming inversion dimers | nih.gov |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Orthorhombic | Pbca | N-H···O and C-H···O hydrogen bonds forming a three-dimensional network | nih.gov |

Computational and Theoretical Investigations of 1h Indazole 4 Carbonitrile, 3 Chloro

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of other chemical properties.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. semanticscholar.org

For 1H-Indazole-4-carbonitrile, 3-chloro-, DFT calculations would reveal that the HOMO is a π-orbital with significant electron density distributed across the bicyclic indazole ring system. The LUMO is expected to be a π* (antibonding) orbital, with considerable density over the pyrazole (B372694) ring and the electron-withdrawing cyano group. A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic transitions. materialsciencejournal.org In substituted benzothiazoles, for instance, the introduction of electron-withdrawing groups was found to lower both HOMO and LUMO energy levels, which consequently reduces the energy gap. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Expected Significance for 1H-Indazole-4-carbonitrile, 3-chloro- |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher polarizability and chemical reactivity. semanticscholar.org |

| Dipole Moment (µ) | Measure of the net molecular polarity | A non-zero value indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |

To predict how 1H-Indazole-4-carbonitrile, 3-chloro- will interact with other chemical species, reactivity descriptors derived from DFT are employed.

Fukui Functions: The Fukui function, ƒ(r), identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack by measuring the change in electron density as the total number of electrons is altered. wikipedia.org Calculations on similar structures, like 1H-indazole-3-carbonitrile, show how these indices can pinpoint reactive sites. nih.gov For 1H-Indazole-4-carbonitrile, 3-chloro-, the Fukui function for nucleophilic attack (ƒ+) would likely be highest on the electron-deficient carbon atoms of the ring, particularly C3 (bonded to the chlorine) and the carbon of the cyano group. The function for electrophilic attack (ƒ-) would be concentrated on the nitrogen atoms. nih.govicrc.ac.ir

Electrostatic Potential Maps (MEP): An MEP provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this molecule, the MEP would be characterized by:

Negative Potential (Red/Yellow): Concentrated around the pyrazole nitrogen atoms and the nitrogen of the cyano group, making these the most likely sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atom on the N1 nitrogen, indicating its high acidity and propensity for deprotonation or hydrogen bonding.

Neutral/Slightly Positive Potential (Green): Distributed across the carbon framework of the benzene (B151609) ring. The presence of the electron-withdrawing chloro and cyano groups would generally increase the electrophilicity of the ring system compared to unsubstituted indazole.

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally the more thermodynamically stable form. nih.gov DFT calculations allow for the precise computation of the relative energies of the possible tautomers of 1H-Indazole-4-carbonitrile, 3-chloro-. By optimizing the geometry and calculating the electronic energy of each tautomer, the equilibrium preference can be determined. It is expected that the 1H tautomer remains the most stable form for this substituted derivative.

Due to the rigid, planar nature of the fused ring system, conformational isomerism is not a significant factor for the indazole core itself.

The electronic properties of the indazole ring are significantly modulated by the attached chloro and cyano substituents.

Chloro Group (at C3): This group exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to the high electronegativity of chlorine. It also has a weak electron-donating effect through resonance (+R effect) via its lone pairs. The inductive effect typically dominates, making the C3 position more electrophilic.

Cyano Group (at C4): The nitrile group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R effects). It deactivates the benzene ring towards electrophilic substitution and increases the acidity of the N-H proton.

Together, these two electron-withdrawing groups are expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted indazole. researchgate.net This increased electrophilicity and altered orbital energy landscape are key to the molecule's reactivity profile, for instance in nucleophilic aromatic substitution reactions. acs.org

Molecular Dynamics (MD) Simulations

While DFT calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, particularly in a solution environment.

MD simulations model the atomic movements of 1H-Indazole-4-carbonitrile, 3-chloro- when surrounded by solvent molecules (e.g., water, DMSO). For a relatively rigid molecule, the key insights from MD simulations involve its intermolecular interactions. nih.gov

Simulations would track the formation and lifetime of hydrogen bonds between the indazole's N-H group (as a donor) and the nitrogen atoms (as acceptors) with solvent molecules. The stability of the molecule's planar structure in solution can be assessed by calculating the Root Mean Square Deviation (RMSD) of the ring atoms from their starting positions over time. A low and stable RMSD value would confirm the molecule's rigidity. Such simulations are crucial for understanding how the molecule behaves in a biological context, for example, when interacting with the active site of a protein. dergipark.org.tr

Table 2: Typical Analyses from MD Simulations in Solution

| Analysis Type | Metric | Information Gained |

|---|---|---|

| Structural Stability | Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from a reference structure, indicating conformational stability. |

| Hydrogen Bonding | H-Bond Count vs. Time | Quantifies the interactions between the molecule and the solvent, revealing how it is solvated. |

| Solvent Accessibility | Solvent Accessible Surface Area (SASA) | Determines which parts of the molecule are exposed to the solvent, influencing its reactivity and interactions. |

| Local Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies fluctuations of individual atoms, highlighting any flexible regions of the molecule. |

Mechanistic Computational Studies5.4.1. Transition State Characterization and Reaction Barrier CalculationsDetailed mechanistic studies involving the characterization of transition states and the calculation of reaction barriers for reactions of 1H-Indazole-4-carbonitrile, 3-chloro- have not been reported.

Understanding Regioselectivity and StereoselectivityComputational investigations aimed at understanding the regioselectivity and stereoselectivity of reactions involving 1H-Indazole-4-carbonitrile, 3-chloro- are not presently available.

Due to the lack of specific research findings for 1H-Indazole-4-carbonitrile, 3-chloro- in these particular areas of computational chemistry, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Advanced Research Applications of 1h Indazole 4 Carbonitrile, 3 Chloro

Role in Complex Chemical Synthesis

In the realm of organic synthesis, 1H-Indazole-4-carbonitrile, 3-chloro- serves as a highly versatile precursor. The strategic placement of its functional groups enables chemists to construct intricate molecular architectures that would be challenging to produce through other methods.

Scaffold Development for Advanced Chemical Entities

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. nih.govnih.gov The compound 1H-Indazole-4-carbonitrile, 3-chloro- acts as an exemplary building block for developing novel chemical entities due to its multiple points for derivatization. vulcanchem.com The indazole core itself is a key pharmacophore, and the substituents at the C3 and C4 positions, along with the N1-hydrogen, provide handles for extensive chemical modification. nih.govvulcanchem.com

The primary reactive sites for scaffold elaboration include:

C3-Chloro Group: The chlorine atom is a versatile functional group that can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, significantly diversifying the molecular structure. vulcanchem.com

C4-Cyano Group: The nitrile functionality is a valuable synthon that can be transformed into other important chemical groups. For instance, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted into a tetrazole ring, each opening up new avenues for biological interactions and further synthesis. vulcanchem.com

N1-Hydrogen: The nitrogen at the 1-position can be alkylated or acylated. Modification at this site is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability of the final compound. vulcanchem.com

The strategic functionalization at these positions allows for the systematic construction of compound libraries for screening in drug discovery programs. researchgate.net

Table 1: Reactive Sites of 1H-Indazole-4-carbonitrile, 3-chloro- for Scaffold Development

| Reactive Site | Type of Reaction | Potential New Functional Group |

| C3-Chloro | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, Heteroaryl, Alkyl, Amino |

| C4-Cyano | Reduction, Hydrolysis, Cycloaddition | Amine, Carboxylic Acid, Tetrazole |

| N1-Hydrogen | Alkylation, Acylation | N-Alkyl, N-Acyl |

Building Blocks for Polycyclic Systems

Beyond simple derivatization, 1H-Indazole-4-carbonitrile, 3-chloro- is a valuable precursor for the synthesis of more complex polycyclic and heterocyclic systems. The functional groups on the indazole ring can be strategically manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. researchgate.net For example, the cyano group at the C4 position can be reduced to an aminomethyl group, while the chloro group at C3 can be substituted with a group containing a carbonyl or other electrophilic center. An subsequent intramolecular reaction between these newly introduced functionalities can forge a new ring fused to the original indazole scaffold.

Furthermore, functionalized indazoles are known to be key intermediates in the synthesis of complex skeletons like pyrimido[1,2-b]indazoles. acs.org By converting the 3-chloro substituent to a 3-aminoindazole derivative, the molecule is primed for condensation reactions with other bifunctional molecules to construct elaborate polycyclic structures. acs.org This capacity for ring annulation makes it a powerful tool for accessing novel three-dimensional chemical space.

Theoretical Studies in Functional Materials Science

The highly conjugated π-electron system of the indazole ring, modified by the potent electron-withdrawing effects of the chloro and cyano groups, makes 1H-Indazole-4-carbonitrile, 3-chloro- and its derivatives interesting candidates for applications in materials science. ossila.com While experimental data on this specific compound is nascent, theoretical and computational studies provide foundational design principles for its potential use in organic electronics. Judicious molecular design is critical for controlling the frontier molecular orbital energies (HOMO/LUMO), which in turn governs charge transport, light absorption, and emission properties of organic semiconductors. nih.govucl.ac.uk

Organic Semiconductors Design Principles (Theoretical)

In the theoretical design of organic semiconductors, the primary goal is to tune the electronic properties of a molecule to achieve efficient charge transport. nih.gov For a molecule like 1H-Indazole-4-carbonitrile, 3-chloro-, computational methods such as Density Functional Theory (DFT) can predict key electronic parameters. The presence of the electronegative chlorine atom and the strongly electron-withdrawing nitrile group is expected to significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This modulation is critical:

Lowered HOMO Level: Leads to greater stability against oxidation in air, improving the environmental stability of a potential device.

Lowered LUMO Level: Can facilitate electron injection from common electrodes in n-type or ambipolar transistors.

Theoretical models can further predict how derivatization at the C3, C4, and N1 positions would alter these energy levels, allowing for the in-silico design of materials with targeted electronic characteristics before undertaking complex synthesis. ucl.ac.uk

Photovoltaic Device Component Design (Theoretical)

Indazole-based molecules are recognized for their potential in organic photovoltaic (OPV) and dye-sensitized solar cell (DSSC) applications. ossila.com Theoretical studies are instrumental in designing indazole derivatives as components of these devices. For a molecule to function effectively in a photovoltaic cell, its electronic properties must be precisely aligned with other materials in the device.

Theoretical calculations can help optimize:

Energy Level Alignment: The HOMO and LUMO levels of an indazole-based donor material must align appropriately with the LUMO and HOMO of an acceptor material to ensure efficient charge separation and minimize energy loss.

Optical Absorption: Calculations can predict the molecule's absorption spectrum, guiding modifications to maximize light absorption in the solar spectrum. The extended conjugation and presence of functional groups in derivatives of 1H-Indazole-4-carbonitrile, 3-chloro- could theoretically be tuned to achieve broad absorption.

Organic Light Emitting Diode (OLED) Applications (Theoretical)

The indazole scaffold is also a promising platform for designing materials for Organic Light Emitting Diodes (OLEDs). ossila.com Theoretical modeling plays a crucial role in predicting the photophysical properties necessary for an efficient emitter or host material.

Key parameters assessed theoretically include:

Band Gap: The difference between the HOMO and LUMO energies, which correlates to the color of the emitted light. The electron-withdrawing groups on 1H-Indazole-4-carbonitrile, 3-chloro- would likely lead to a large band gap, suggesting that its derivatives might be suitable for blue emission or as host materials.

Triplet Energy: For phosphorescent OLEDs, the host material must have a higher triplet energy than the emitting dopant to ensure efficient energy transfer. Theoretical calculations can accurately predict these energy levels, guiding the design of suitable host molecules based on the indazole framework.

Table 2: Theoretical Parameters for Materials Science Applications

| Application | Key Theoretical Parameter | Predicted Influence of -Cl and -CN Groups |

| Organic Semiconductor | HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO, potentially increasing air stability and modifying charge injection properties. |

| Organic Photovoltaic | Optical Band Gap & Energy Level Alignment | Modulates absorption spectrum and allows for tuning of energy levels to match other device components. |

| OLED | Emission Wavelength & Triplet State Energy | Large band gap may lead to blue emission; high triplet energy may be suitable for host materials. |

Computational Insights into Molecular Interactions and Design

Computational chemistry provides powerful tools to predict the behavior of molecules, saving significant time and resources in research and development. For 1H-Indazole-4-carbonitrile, 3-chloro-, these methods can elucidate its potential as a pharmacologically active agent by simulating its interactions at a molecular level.

Structure-Reactivity Relationship (SAR) Elucidation (Computational)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent drug candidates. nih.gov Computationally, SAR for 1H-Indazole-4-carbonitrile, 3-chloro- can be explored by analyzing how its specific structural features influence its predicted biological activity. The indazole ring is a recognized scaffold in many biologically active compounds. nih.gov

The key substituents of the target molecule—a chloro group at position 3 and a carbonitrile (cyano) group at position 4—are critical to its electronic properties and potential interactions.

4-carbonitrile group: The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its rigid, linear geometry can impose specific conformational constraints on the molecule, which is crucial for fitting into a protein's binding pocket.

Computational SAR studies would involve systematically modifying these groups (e.g., replacing chlorine with fluorine or bromine, or converting the nitrile to an amide or tetrazole) and calculating the resulting changes in electronic properties and binding affinity to a hypothetical target protein. nih.govnih.gov This allows for the rational design of analogues with improved potency and selectivity.

Ligand-Target Interaction Prediction (Molecular Docking and Dynamics)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as 1H-Indazole-4-carbonitrile, 3-chloro-, might bind to the active site of a target protein. nih.gov Docking studies predict the preferred orientation of the ligand in the binding pocket, while MD simulations provide insight into the stability of the ligand-protein complex over time.

For 1H-Indazole-4-carbonitrile, 3-chloro-, a docking simulation into a hypothetical kinase active site, a common target for indazole derivatives, would likely predict several key interactions: acs.orgderpharmachemica.com

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors. For instance, the N2-indazole nitrogen could form a crucial hydrogen bond with the hinge region of a kinase. acs.org The nitrogen of the 4-carbonitrile group could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzene (B151609) portion of the indazole core can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Halogen Bonding: As mentioned, the 3-chloro substituent could form a halogen bond with a carbonyl oxygen or other electron-rich residue in the protein backbone, contributing to binding affinity.

An MD simulation would then assess the stability of these predicted interactions, ensuring the compound remains securely bound within the active site. acs.org

| Potential Interaction Type | Molecular Feature Involved | Hypothetical Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | N1-H of Indazole Ring | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | N2 of Indazole Ring | Methionine, Cysteine (backbone NH) |

| Hydrogen Bond (Acceptor) | Nitrogen of 4-carbonitrile group | Arginine, Lysine |

| Halogen Bond | 3-chloro group | Glycine, Leucine (backbone C=O) |

| π-π Stacking | Indazole Aromatic System | Phenylalanine, Tyrosine, Tryptophan |

Table 1: Predicted ligand-target interactions for 1H-Indazole-4-carbonitrile, 3-chloro- based on molecular docking principles.

Molecular Design for Specific Binding Profiles (Theoretical)

Based on SAR and docking insights, 1H-Indazole-4-carbonitrile, 3-chloro- serves as a versatile scaffold for theoretical molecular design. researchgate.netelsevierpure.com The goal is to create new derivatives with tailored binding profiles for specific biological targets. Structure-based design strategies can be employed to optimize interactions with a target protein. nih.gov

Theoretical modifications could include:

N1-Position: Alkylation or arylation at the N1 position can be used to probe deeper into a binding pocket, potentially forming new hydrophobic or polar interactions and improving pharmacokinetic properties.

C3-Position: The chloro group can be replaced via cross-coupling reactions. Substituting it with different functional groups can modulate steric and electronic properties to achieve higher selectivity for a specific target.

C4-Position: While the carbonitrile group is a key feature, it could be bioisosterically replaced with groups like an oxadiazole or a tetrazole to alter solubility, metabolic stability, and hydrogen bonding capacity.

| Position of Modification | Type of Modification | Theoretical Goal |

| N1-H | Addition of alkyl or aryl groups | Enhance hydrophobic interactions; improve solubility |

| C3-Cl | Suzuki or Buchwald-Hartwig coupling | Introduce new functional groups to target specific residues |

| C4-CN | Conversion to tetrazole or amide | Modify hydrogen bonding potential and metabolic stability |

Table 2: Theoretical molecular design strategies based on the 1H-Indazole-4-carbonitrile, 3-chloro- scaffold.

Application in Corrosion Inhibition (Theoretical)

Organic heterocyclic compounds are widely studied as corrosion inhibitors, particularly for steel in acidic environments. mdpi.com They function by adsorbing onto the metal surface to form a protective barrier. mdpi.com The molecular structure of 1H-Indazole-4-carbonitrile, 3-chloro- suggests it could be an effective corrosion inhibitor due to the presence of nitrogen heteroatoms, a π-electron system, and polar functional groups.

Quantum Chemical Descriptors for Corrosion Inhibition

Density Functional Theory (DFT) is used to calculate quantum chemical parameters that correlate with a molecule's potential to inhibit corrosion. chimicatechnoacta.ruorientjchem.org These descriptors help predict the efficiency of an inhibitor before synthesis and experimental testing. Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption. chemrevlett.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and facilitates adsorption, thus improving inhibition efficiency. researchgate.net